Product packaging for D(-)-2-Aminobutyric acid-d6(Cat. No.:)

D(-)-2-Aminobutyric acid-d6

Cat. No.: B12308104
M. Wt: 109.16 g/mol
InChI Key: QWCKQJZIFLGMSD-TZMQQGIWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Strategic Significance of D-2-Aminobutyric-2,3,3,4,4,4-d6 Acid as a Research Probe

D-2-Aminobutyric-2,3,3,4,4,4-d6 Acid is a synthetically modified version of the D-amino acid, D-2-aminobutyric acid. In this compound, six hydrogen atoms have been replaced with deuterium (B1214612) atoms at specific positions. This extensive deuteration makes it a highly specific and sensitive probe for various research applications.

The strategic importance of this particular deuterated amino acid stems from several key factors:

Metabolic Tracer: As an amino acid analog, it can be used to trace the metabolic fate of D-amino acids in biological systems. D-amino acids, while less common than their L-isomers, play important roles in various physiological and pathological processes.

Mass Spectrometry Internal Standard: Due to its distinct mass, D-2-Aminobutyric-2,3,3,4,4,4-d6 Acid is an ideal internal standard for quantitative mass spectrometry-based studies of its unlabeled counterpart, D-2-aminobutyric acid. sigmaaldrich.com This allows for precise and accurate measurement of the concentration of the natural amino acid in complex biological samples.

Mechanistic Studies: The deuterium labeling can provide insights into enzyme reaction mechanisms. The kinetic isotope effect, where the rate of a reaction is altered by isotopic substitution, can be a powerful tool for understanding the bond-breaking and bond-forming steps in enzymatic catalysis.

The specific placement of the six deuterium atoms in D-2-Aminobutyric-2,3,3,4,4,4-d6 Acid ensures a significant mass shift, minimizing any potential overlap with naturally occurring isotopes and enhancing the clarity of the experimental results. This level of isotopic enrichment is crucial for the sensitivity required in modern metabolomics and drug metabolism studies.

Below are the key properties of D-2-Aminobutyric-2,3,3,4,4,4-d6 Acid:

PropertyValue
Chemical Formula C₄H₃D₆NO₂
Molecular Weight 109.16 g/mol cdnisotopes.comcromlab-instruments.es
CAS Number 1276197-57-9 cdnisotopes.comcromlab-instruments.eslgcstandards.com
Isotopic Enrichment 98 atom % D cdnisotopes.comcromlab-instruments.es
Synonyms (2R)-2-amino-2,3,3,4,4,4-hexadeuteriobutanoic acid lgcstandards.com

Detailed research findings have demonstrated the utility of deuterated amino acids in various analytical contexts. For instance, studies have shown that deuterated amino acids can be effectively separated and detected using gas chromatography-mass spectrometry (GC-MS) of their trimethylsilyl (B98337) derivatives. oup.com In many cases, the deuterated compound exhibits a measurably shorter retention time than its non-deuterated analog, a difference that is roughly proportional to the number of deuterium atoms present. oup.com This chromatographic behavior, combined with the distinct mass spectral fragmentation patterns, allows for clear identification and quantification. oup.com

The application of such deuterated standards is crucial for accurate metabolic flux analysis, a technique that quantifies the rates of metabolic pathways. nih.gov By providing a known reference point, these labeled compounds help to correct for variations in sample preparation and instrument response, leading to more reliable and reproducible data. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NO2 B12308104 D(-)-2-Aminobutyric acid-d6

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H9NO2

Molecular Weight

109.16 g/mol

IUPAC Name

(2R)-2-amino-2,3,3,4,4,4-hexadeuteriobutanoic acid

InChI

InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m1/s1/i1D3,2D2,3D

InChI Key

QWCKQJZIFLGMSD-TZMQQGIWSA-N

Isomeric SMILES

[2H][C@](C(=O)O)(C([2H])([2H])C([2H])([2H])[2H])N

Canonical SMILES

CCC(C(=O)O)N

Origin of Product

United States

Advanced Synthetic Methodologies for Deuterated D 2 Aminobutyric Acid

Stereoselective Synthesis of D-2-Aminobutyric-2,3,3,4,4,4-d6 Acid

The stereoselective synthesis of D-2-aminobutyric-2,3,3,4,4,4-d6 acid presents a synthetic challenge, requiring precise control over the stereochemistry at the α-carbon while incorporating deuterium (B1214612) atoms throughout the side chain. While direct synthesis of this specific hexadeuterated compound is not extensively documented, established methods for the synthesis of chiral amino acids can be adapted. A plausible strategy involves the use of a chiral auxiliary, such as a derivative of (R)-2,2'-diamino-1,1'-binaphthyl, to guide the stereoselective alkylation of a glycine (B1666218) enolate equivalent with a deuterated electrophile.

A potential synthetic pathway could commence with the preparation of a deuterated ethyl iodide (iodoethane-d5). This can be followed by the alkylation of a chiral glycine imine derivative. Subsequent hydrolysis of the imine and protecting groups would yield the desired D-2-aminobutyric-2,3,3,4,4,4-d6 acid. The stereoselectivity of this approach is highly dependent on the choice of chiral auxiliary and reaction conditions.

StepReagents and ConditionsIntermediate/Product
1Commercially available deuterated starting materialsIodoethane-d5
2Chiral glycine equivalent, strong base (e.g., LDA), Iodoethane-d5Alkylated chiral intermediate
3Acidic hydrolysisD-2-aminobutyric-2,3,3,4,4,4-d6 acid

Enzymatic Biotransformation Routes to D-2-Aminobutyric Acid Derivatives

Enzymatic biotransformations offer a highly selective and efficient alternative to traditional chemical synthesis for producing chiral compounds like D-2-aminobutyric acid. A notable development is the use of a tri-enzymatic cascade system to synthesize D-2-aminobutyric acid from the readily available L-threonine. nih.govnih.govresearchgate.netresearchgate.net This system typically comprises L-threonine ammonia-lyase (TAL), a D-amino acid dehydrogenase (DAADH), and a cofactor regenerating enzyme like formate (B1220265) dehydrogenase (FDH). nih.govnih.govresearchgate.net

In this cascade, L-threonine is first deaminated by TAL to produce 2-oxobutyric acid. Subsequently, DAADH catalyzes the stereoselective reductive amination of the 2-oxobutyric acid intermediate to yield D-2-aminobutyric acid. nih.govnih.govresearchgate.net The FDH facilitates the regeneration of the NADH or NADPH cofactor required by the DAADH. nih.govnih.gov This method has been shown to achieve high yields (>90%) and excellent enantiomeric excess (>99%). nih.govresearchgate.net The process is also highly atom-economical as the ammonia (B1221849) required for the amination step is generated in the initial deamination of L-threonine. nih.govresearchgate.net While this method directly produces the non-deuterated D-2-aminobutyric acid, it provides a powerful platform for producing the core chiral structure.

To produce the deuterated analogue, this enzymatic system could potentially be adapted by using a deuterated starting material or performing the reaction in a deuterated solvent, though this would require further investigation to ensure enzyme compatibility and efficiency. Another approach involves the immobilization of the enzymes, which can lead to a recyclable biotransformation system suitable for industrial-scale production. nih.gov

EnzymeRole in CascadeSubstrateProduct
L-Threonine Ammonia-Lyase (TAL)DeaminationL-Threonine2-Oxobutyric Acid + Ammonia
D-Amino Acid Dehydrogenase (DAADH)Reductive Amination2-Oxobutyric Acid + AmmoniaD-2-Aminobutyric Acid
Formate Dehydrogenase (FDH)Cofactor RegenerationFormateCO2

Regiospecific Deuteration Techniques

The introduction of deuterium at specific positions within a molecule is crucial for many applications. Enzymatic methods have emerged as powerful tools for achieving high regioselectivity in deuteration. nih.govnih.govwisc.edu For amino acids, pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes have shown significant promise. nih.govnih.gov

One such strategy involves the use of an α-oxo-amine synthase, which can be repurposed to catalyze the exchange of the α-proton of an amino acid with deuterium from D₂O. nih.gov This method has been successfully applied to a range of amino acids and their methyl esters, affording α-deuterated products with high stereoselectivity. nih.gov

For deuteration at the β-position, a dual-enzyme system can be employed. nih.govwisc.edu This system utilizes an aminotransferase and a partner protein to catalyze hydrogen-deuterium (H/D) exchange at both the Cα and Cβ positions of an amino acid. nih.govwisc.edu Subsequent treatment with the aminotransferase alone in H₂O can then selectively wash out the Cα deuterium, resulting in a product that is exclusively deuterated at the Cβ position with high levels of deuterium incorporation and retention of configuration. nih.gov

To achieve the full deuteration of the side chain in D-2-aminobutyric-2,3,3,4,4,4-d6 acid, a combination of chemical and enzymatic methods might be most effective. A potential strategy could involve the chemical synthesis of a deuterated precursor, such as 2-oxobutyric-3,3,4,4,4-d5 acid, which could then be subjected to the enzymatic biotransformation described in section 2.2 in a deuterated medium to introduce the final deuterium at the C2 position.

TechniqueEnzyme(s)Position of DeuterationKey Features
α-Deuterationα-Oxo-amine SynthaseSite- and stereoselective deuteration using D₂O as the deuterium source. nih.gov
β-DeuterationAminotransferase and Partner ProteinDual-enzyme system for Cα/Cβ deuteration followed by selective Cα washout. nih.govwisc.edu

Cutting Edge Analytical Applications of D 2 Aminobutyric 2,3,3,4,4,4 D6 Acid

Mass Spectrometry-Based Quantitative Analysis

Mass spectrometry (MS) is a cornerstone of modern bioanalysis, and the use of stable isotope-labeled compounds like D-2-Aminobutyric-2,3,3,4,4,4-d6 acid has significantly enhanced its quantitative power. ckisotopes.com These labeled compounds are chemically identical to their native counterparts but have a distinct mass, allowing for precise differentiation and measurement. nih.gov

Development and Validation of Deuterated Internal Standards in Metabolomics

In metabolomics, which involves the comprehensive study of small molecules (metabolites) in biological systems, accurate quantification is essential for identifying biomarkers and understanding metabolic pathways. nih.gov Deuterated compounds, such as D(-)-2-Aminobutyric acid-d6, are widely used as internal standards to correct for variations that can occur during sample preparation and analysis. medchemexpress.comlumiprobe.com

The ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency, mitigating matrix effects and improving analytical accuracy. nih.gov Because deuterated standards like D-2-Aminobutyric-2,3,3,4,4,4-d6 acid have nearly identical physicochemical properties to the endogenous (unlabeled) D-2-aminobutyric acid, they serve as the gold standard for quantitative mass spectrometry. medchemexpress.comthermofisher.com Their use is crucial for validating analytical methods intended for clinical research and diagnostics, ensuring that measurements are both reliable and reproducible. medchemexpress.com

Table 1: Characteristics of Deuterated Internal Standards for Mass Spectrometry

Feature Description Advantage in Metabolomics
Isotopic Labeling Replacement of one or more ¹H atoms with deuterium (B1214612) (²H or D). Creates a mass shift (e.g., M+6 for D-2-Aminobutyric-2,3,3,4,4,4-d6 acid) for clear differentiation from the native analyte in an MS scan. sigmaaldrich.com
Chemical Equivalence Behaves identically to the unlabeled analyte during sample extraction, derivatization, and chromatography. Compensates for analyte loss during sample workup and corrects for variations in instrument response.
Co-elution Elutes from the chromatography column at the same retention time as the native analyte. Minimizes variability caused by matrix effects, as both standard and analyte are ionized under identical conditions. nih.gov
High Purity Synthesized to high chemical and isotopic purity (e.g., 97-99 atom % D). ckisotopes.comsigmaaldrich.com Prevents interference from unlabeled species and ensures accurate spike-in concentrations for quantification.

Isotope Dilution Mass Spectrometry for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is recognized as a primary reference method for achieving the highest level of accuracy in quantitative analysis. nih.govnih.govmdpi.com This technique is fundamental for assigning certified concentration values to standard reference materials used in clinical diagnostics and other high-stakes applications. nih.gov

The IDMS method involves adding a known amount of an isotopically labeled standard, such as D-2-Aminobutyric-2,3,3,4,4,4-d6 acid, to a sample containing an unknown amount of the corresponding unlabeled analyte. nih.govresearchgate.net After thorough mixing to ensure equilibrium, the sample is analyzed by mass spectrometry (often coupled with liquid chromatography, LC-MS/MS). By measuring the ratio of the mass spectrometric signals of the labeled standard to the unlabeled analyte, the exact concentration of the native analyte in the original sample can be calculated with exceptional precision. nih.govmdpi.com This approach effectively nullifies errors from sample loss during preparation and instrumental drift, making it superior to methods relying on external calibration. researchgate.net

Relative Quantification Strategies Employing Mixed-Isotope Labeling

While IDMS is ideal for determining absolute concentrations, many studies in metabolomics and proteomics aim to measure the relative change in analyte levels between different states (e.g., healthy vs. diseased). nih.gov For this purpose, mixed-isotope labeling (MIL) strategies are highly effective. nih.gov In a typical MIL experiment, one sample (e.g., control) is mixed with the native "light" form of an analyte, while the other sample (e.g., treated) is mixed with the "heavy" isotopically labeled version, such as D-2-Aminobutyric-2,3,3,4,4,4-d6 acid.

The samples are then combined and analyzed in a single LC-MS run. Because the light and heavy forms co-elute, they experience identical analytical conditions, which negates run-to-run variability and ionization suppression effects. nih.gov The ratio of the peak areas for the heavy and light isotopic pair directly reflects the relative abundance of the analyte in the two original samples, providing a highly precise measure of change. nih.gov This strategy has been successfully applied to quantify a wide range of metabolites, including various amino acids. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Pathway Tracing

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed three-dimensional structure of organic molecules. researchgate.netethernet.edu.et The introduction of deuterium atoms at specific positions, as in D-2-Aminobutyric-2,3,3,4,4,4-d6 acid, provides unique advantages for NMR-based studies. Since deuterium is not detected in standard ¹H NMR experiments, its presence simplifies complex spectra by causing the disappearance of proton signals and their associated couplings at the labeled sites. uwlax.edu This simplification can be instrumental in assigning the remaining signals and elucidating the molecular structure, especially in complex molecules. core.ac.uk

Furthermore, deuterium labeling is a powerful tool for tracing metabolic pathways. nih.gov In a manner analogous to ¹³C-based tracing, cells or organisms can be supplied with D-2-Aminobutyric-2,3,3,4,4,4-d6 acid. nih.gov As the compound is processed through various metabolic reactions, the deuterium label is incorporated into downstream metabolites. By using NMR and/or mass spectrometry to detect the position and extent of deuterium incorporation in these subsequent molecules, researchers can map functional metabolic pathways and discover new biochemical transformations. core.ac.uknih.gov The exchange of amide protons for solvent deuterons is also a well-established NMR technique used to probe the structure and dynamics of peptides and proteins. uwlax.edu

Chromatographic Techniques for Enantiomeric and Isomeric Differentiation

Many amino acids, including 2-aminobutyric acid, exist as enantiomers (non-superimposable mirror images, designated D and L) or other isomers that can have vastly different biological functions. nih.govnih.gov Therefore, analytical methods capable of separating and quantifying these distinct forms are crucial. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation of enantiomers. sigmaaldrich.com The direct separation of underivatized amino acid enantiomers is challenging due to their polar, zwitterionic nature. sigmaaldrich.com However, specialized chiral stationary phases (CSPs) have been developed to overcome this obstacle.

Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly effective for resolving the enantiomers of native amino acids. sigmaaldrich.comsigmaaldrich.comresearchgate.net These columns possess ionic groups and are compatible with aqueous mobile phases, making them well-suited for separating polar compounds like D- and L-2-aminobutyric acid. sigmaaldrich.com On these types of columns, the D enantiomer is often more strongly retained than the L enantiomer. sigmaaldrich.com

An alternative approach is indirect separation, which involves derivatization of the amino acid with a chiral reagent to create diastereomers. sigmaaldrich.comnih.gov These diastereomeric pairs have different physical properties and can be separated on a standard, non-chiral reversed-phase HPLC column. sigmaaldrich.comnih.gov While this adds a step to sample preparation, it is a robust and widely used method for the analysis of amino acid enantiomers in complex biological samples. nih.govnih.gov

Table 2: Comparison of Chiral HPLC Separation Methods for Amino Acid Enantiomers

Method Principle Chiral Selector/Reagent Example Advantages Disadvantages
Direct Separation Enantiomers interact differently with a chiral stationary phase (CSP), leading to different retention times. Teicoplanin-based CSP (e.g., CHIROBIOTIC T). sigmaaldrich.comsigmaaldrich.comresearchgate.net No derivatization required, simplifying sample preparation and avoiding potential side reactions. sigmaaldrich.com CSPs can be expensive and may have limited applicability for certain classes of compounds.
Indirect Separation A chiral derivatizing reagent reacts with both enantiomers to form a pair of diastereomers, which are then separated on an achiral column. Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (L-FDLA). nih.gov Allows use of conventional, less expensive HPLC columns; highly effective for complex samples. nih.govnih.gov Requires an additional reaction step; potential for racemization or incomplete derivatization. sigmaaldrich.com
Chiral Ligand-Exchange A chiral selector and a metal ion are added to the mobile phase, forming transient diastereomeric complexes with the analyte that can be separated. O-benzyl-(S)-serine and Cu(II). mdpi.com Offers tunable selectivity by changing the chiral ligand or metal ion. mdpi.com Mobile phase composition can be complex; potential for system peaks and baseline instability.

Table of Mentioned Compounds

Compound Name
D-2-Aminobutyric-2,3,3,4,4,4-d6 Acid
D-2-aminobutyric acid
L-2-aminobutyric acid
This compound
2-aminobutyric acid
D-serine
D-aspartate
D-Phenylalanine
Teicoplanin
Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (L-FDLA)
O-benzyl-(S)-serine
Deuterium

Capillary Electrophoresis (CE) in Metabolomic Profiling

Capillary electrophoresis (CE) has emerged as a powerful and high-resolution separation technique within the field of metabolomics. nih.gov Its ability to analyze low-molecular-weight compounds in complex biological matrices, such as plasma and urine, with minimal sample preparation makes it a valuable tool for both targeted and non-targeted metabolomic studies. nih.govnih.gov In targeted metabolomics, where the goal is the accurate quantification of pre-selected metabolites, the use of stable isotope-labeled internal standards is crucial for achieving high precision and accuracy. nih.gov D-2-Aminobutyric-2,3,3,4,4,4-d6 acid, a deuterated form of D-2-aminobutyric acid, represents an ideal internal standard for CE-based metabolomic profiling of amino acids and other small polar metabolites.

The primary role of a deuterated internal standard like D-2-Aminobutyric-2,3,3,4,4,4-d6 acid in capillary electrophoresis is to correct for variations that can occur during sample preparation and analysis. nih.gov Although no specific studies detailing the use of D-2-Aminobutyric-2,3,3,4,4,4-d6 acid in CE-based metabolomics have been prominently documented in a review of current literature, its utility can be inferred from the well-established principles of using stable isotope-labeled internal standards in analytical chemistry. The incorporation of six deuterium atoms results in a molecule that is chemically identical to its non-deuterated counterpart, D-2-aminobutyric acid, but with a distinct mass-to-charge ratio. This allows it to be distinguished by a mass spectrometer, which is often coupled with CE (CE-MS). researchgate.net

In a typical CE-MS workflow, a known amount of D-2-Aminobutyric-2,3,3,4,4,4-d6 acid would be added to a biological sample prior to any processing steps. Throughout the sample preparation, injection, and electrophoretic separation, any loss of analyte or fluctuation in instrument response will affect both the target analyte and the deuterated standard equally. By measuring the ratio of the peak area of the endogenous analyte to the peak area of the internal standard, a highly precise and accurate quantification can be achieved, mitigating errors from sample handling and instrument variability. nih.gov The use of a deuterated standard is particularly advantageous in CE due to the small injection volumes, which can be a source of imprecision. nih.gov

The heavy labeling of the D-2-Aminobutyric-2,3,3,4,4,4-d6 acid with six deuterium atoms provides a significant mass shift from the natural analyte, which is beneficial in mass spectrometry detection. This large mass difference helps to avoid potential interference from the naturally occurring isotopes of the unlabeled analyte, which can sometimes interfere with the signal of a lightly deuterated standard. sciex.com

Detailed Research Findings

In metabolomic studies, D-2-aminobutyric acid has been identified as a metabolite of interest in various contexts, including studies on psychiatric disorders. nih.govresearchgate.net The ability to accurately measure its concentration is therefore of scientific importance. Capillary electrophoresis, particularly when used for chiral separations, is a suitable technique for separating D- and L-amino acid enantiomers, which can have different biological roles. bio-rad.comumt.edu In such analyses, a deuterated D-enantiomer would be the ideal internal standard for the quantification of the native D-form.

The following data tables illustrate the theoretical impact of using an internal standard like D-2-Aminobutyric-2,3,3,4,4,4-d6 acid on the precision of measurements in a CE-MS analysis.

Table 1: Illustrative Comparison of Peak Area Precision With and Without an Internal Standard

Replicate InjectionPeak Area (Analyte without IS)Peak Area Ratio (Analyte / IS)
1105,0001.05
298,0001.03
3112,0001.06
495,0001.02
5108,0001.04
Mean 103,600 1.04
Std. Dev. 6,730 0.015
RSD (%) 6.5% 1.4%

This table demonstrates the expected improvement in relative standard deviation (RSD) when using an internal standard (IS), leading to more precise and reliable quantitative results.

Table 2: Illustrative Linearity of Calibration Curves

Concentration (µM)Response (without IS)Response (with IS)
110,2000.10
555,0000.52
10108,0001.03
25245,0002.55
50510,0005.05
0.992 0.999

This table illustrates how the use of an internal standard can improve the linearity (as indicated by the coefficient of determination, R²) of the calibration curve, leading to more accurate quantification over a range of concentrations. nih.gov

Mechanistic Investigations into D Amino Acid Metabolism Utilizing Isotopic Tracers

Elucidating Metabolic Fluxes with D-2-Aminobutyric-2,3,3,4,4,4-d6 Acid in Biological Systems

The use of stable isotope tracers is a cornerstone of modern metabolic research, enabling scientists to track the fate of specific molecules within complex biological systems. nih.govnih.gov Compounds labeled with stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), are chemically identical to their unlabeled counterparts but are distinguishable by mass spectrometry or NMR. nih.gov This allows for the precise measurement of their incorporation into downstream metabolites, providing a dynamic view of pathway activity, a concept known as metabolic flux analysis. nih.govnih.gov

D-2-Aminobutyric-2,3,3,4,4,4-d6 Acid is a deuterated isotopologue of D-2-aminobutyric acid. In principle, such a labeled compound serves as an ideal tracer for investigating the metabolic pathways involving its parent molecule. When introduced into a biological system, the deuterium atoms on D-2-Aminobutyric-2,3,3,4,4,4-d6 Acid act as a stable, non-radioactive label. nih.gov This allows researchers to follow its journey, whether it is transported across cell membranes, incorporated into larger molecules, or catabolized. By measuring the rate of appearance of the deuterium label in various metabolic pools over time, the rates of production, consumption, and interconversion can be quantified. youtube.comnih.gov

Stable isotope tracers are substrate-specific; for instance, labeled amino acids are used to assess protein metabolism, while deuterated glucose tracers measure carbohydrate metabolism. nih.govtechnologynetworks.com The application of amino acid tracers has been pivotal in understanding the complex dynamics of muscle protein synthesis and breakdown. technologynetworks.com While extensive research utilizes common labeled amino acids like ¹³C-leucine or deuterated water (D₂O) to measure the synthesis of proteins, lipids, and glucose, specific studies employing D-2-Aminobutyric-2,3,3,4,4,4-d6 Acid to elucidate metabolic fluxes are not prominently detailed in current literature. nih.govyoutube.comyoutube.com However, its utility can be inferred from established methodologies. As D-2-aminobutyric acid is a known substrate for enzymes like D-amino acid oxidase medchemexpress.com, a deuterated version could be used to precisely measure the in vivo or in vitro activity and flux through this catabolic pathway.

D-Amino Acid Catabolism and Interkingdom Interactions in Eukaryotic Systems

Eukaryotes, including humans, are constantly exposed to D-amino acids from their diet and resident gut microbiota. tandfonline.comuniprot.org To manage this, eukaryotes possess specific enzymes for D-amino acid catabolism. The primary enzyme responsible for this function is the D-amino acid oxidase (DAO). frontiersin.org This enzyme not only serves a catabolic role but also participates in interkingdom signaling by regulating the levels of bioactive D-amino acids. uniprot.orgfrontiersin.org

D-amino acid oxidase (DAO) is a flavoenzyme containing flavin adenine (B156593) dinucleotide (FAD) that catalyzes the stereospecific oxidative deamination of D-amino acids into their corresponding α-keto acids, ammonia (B1221849), and hydrogen peroxide. frontiersin.orgoup.com DAO exhibits broad substrate specificity but is inactive toward acidic D-amino acids like D-aspartate and D-glutamate. frontiersin.orgoup.com

The enzyme is most efficient at processing neutral and hydrophobic D-amino acids. frontiersin.org D(-)-2-Aminobutyric acid is a known substrate for DAO. medchemexpress.com The substrate preference of human DAO (hDAAO) has been well-characterized, with bulky, hydrophobic D-amino acids being the best substrates. frontiersin.org The activity of DAO is crucial for several physiological processes, including clearing D-amino acids from the body and modulating the levels of D-serine, a key co-agonist of NMDA receptors in the brain. uniprot.orgfrontiersin.org

Substrate Relative Activity/Efficiency Kinetic Parameters (hDAAO)
High Activity kcat (s⁻¹)
D-DOPAHighest activity, but subject to substrate inhibition frontiersin.org40.5 uniprot.org
D-TyrosineHigh frontiersin.org-
D-PhenylalanineHigh frontiersin.org-
D-ProlineHigh frontiersin.org26.6 uniprot.org
Moderate Activity
D-AlanineModerate frontiersin.org5.2 - 14.7 uniprot.orgfrontiersin.org
D-CysteineModerate frontiersin.org8.6 uniprot.org
D-SerineModerate frontiersin.org-
D-2-Aminobutyric AcidSubstrate of DAO medchemexpress.com-
Low/No Activity
D-Aspartic AcidVery low to none frontiersin.orgoup.com-
D-Glutamic AcidVery low to none frontiersin.orgoup.com-

This table presents the substrate specificity of human D-amino acid oxidase (hDAAO), highlighting its preference for neutral and hydrophobic D-amino acids. Kinetic parameters are compiled from various studies and experimental conditions. medchemexpress.comuniprot.orgfrontiersin.org

Emerging Concepts in Host-Microbe D-Amino Acid Recognition

Organisms primarily utilize L-amino acids for protein synthesis, but bacteria also produce a diverse array of D-amino acids (D-aa) for functions like cell wall construction. nih.govnih.gov These bacterial D-amino acids are increasingly recognized as important molecules in the communication and interaction between microbes and their mammalian hosts. The host has developed sophisticated mechanisms to recognize these microbe-associated molecules, which can be critical for maintaining homeostasis and mounting immune responses. nih.gov

Mammalian hosts can recognize bacterial D-amino acids through several mechanisms:

D-amino acid oxidase (DAO): This flavoenzyme is a key component in the metabolism of D-amino acids in mammals. nih.govfrontiersin.org Found at host-microbe interfaces like the intestinal mucosa, DAO stereoselectively catalyzes the oxidative deamination of neutral and basic D-amino acids. nih.govnih.gov This reaction produces α-keto acids, ammonia, and, significantly, hydrogen peroxide (H₂O₂), which has antimicrobial properties. nih.govfrontiersin.org For instance, DAO can oxidize bacterial D-alanine, contributing to the defense against pathogens like Vibrio cholerae. nih.govresearchgate.net The microbiota itself can induce the production of DAO in intestinal epithelial cells, highlighting a dynamic interplay. nih.govelsevierpure.com

Receptor-Mediated Recognition: Beyond enzymatic degradation, specific host receptors can bind to bacterial D-amino acids, triggering cellular signaling pathways. The sweet taste receptor (T1R2/3), for example, can be activated by D-phenylalanine and D-leucine in the upper airway, which in turn can suppress certain innate immune responses. frontiersin.orgresearchgate.net In contrast, other D-amino acids can act as attractants for immune cells like neutrophils through G-protein-coupled receptors. researchgate.net

The use of stable isotope tracers is invaluable for studying these recognition events. By introducing a labeled D-amino acid, such as D-2-Aminobutyric-2,3,3,4,4,4-d6 acid, into a host system, researchers could track its journey—from uptake in the gut to potential metabolism by DAO or binding to specific host cell receptors. This allows for a precise mapping of how and where the host body "sees" and reacts to microbial D-amino acids.

Table 1: Host Recognition of Microbial D-Amino Acids

Host Receptor/Enzyme Recognized Microbial D-Amino Acid(s) Consequence of Recognition
D-amino acid oxidase (DAO) D-alanine, other neutral/basic D-aa Production of antimicrobial H₂O₂; modification of microbiota composition. nih.govfrontiersin.orgresearchgate.net
Sweet Taste Receptor (T1R2/3) D-phenylalanine, D-leucine Suppression of innate immunity in the upper airway. frontiersin.orgresearchgate.net

D-Amino Acids as Interkingdom Metabolic Signals

The recognition of D-amino acids forms the basis of their function as signals in interkingdom communication, influencing host physiology and immunity in a complex metabolic dialogue. This signaling is distinct from the recognition of broad microbial patterns, as it involves specific, small metabolites that can convey nuanced information. nih.govfrontiersin.org

Bacteria release a different set of D-amino acids than those endogenously produced by mammals (primarily D-serine and D-aspartate for neuromodulation), allowing the host to distinguish microbial signals from its own. nih.govnih.gov This communication can have profound effects on the host:

Modulation of Immunity: Bacterial D-amino acids are deeply involved in shaping the host's immune system. They can stimulate M1 macrophages and influence the survival and differentiation of intestinal B cells, which are crucial for producing Immunoglobulin A (IgA). nih.gov The catabolism of D-amino acids by host enzymes like DAO limits the number of B cells and restricts the growth of certain bacteria, thereby preventing excessive IgA production and maintaining a balanced gut ecosystem (symbiosis). nih.gov

Innate Defense: The production of H₂O₂ by DAO in response to bacterial D-amino acids is a direct form of innate defense, limiting the colonization of pathogens. nih.govresearchgate.net Furthermore, D-tryptophan has been shown to modulate immune tolerance in the lower airway, demonstrating the tissue-specific nature of these signals. frontiersin.orgresearchgate.net

Bacterial-Bacterial Interaction and Host Impact: D-amino acids can also function as signals between different bacterial species. For example, in Vibrio cholerae, D-arginine and D-lysine act as chemorepellent signals, causing the bacteria to move away, a response that is activated under stress conditions. nih.gov This can indirectly impact the host by influencing the spatial organization and composition of microbial communities. nih.gov In some cases, D-amino acids produced by one bacterium can inhibit the growth of others, shaping the local microbiota. biorxiv.org

Isotopic tracers are essential to confirm that these D-amino acids are not just present but are actively taken up and used by host cells to elicit these responses. Tracing a molecule like D-2-Aminobutyric-2,3,3,4,4,4-d6 acid would provide definitive evidence of its transit from the microbe to the host cell and its subsequent incorporation into metabolic or signaling pathways, solidifying its role as an interkingdom signal. nih.govnih.gov

Table 2: Examples of D-Amino Acids in Interkingdom Signaling

D-Amino Acid Signal Microbial Source (General) Host Target/System Observed Effect
D-alanine, D-proline, D-aspartate, D-glutamate Gut Microbiota Intestinal Epithelium (via DAO) Production of H₂O₂; protection from pathogens; modification of microbiota. nih.gov
D-tryptophan Bacteria Lower Airway Immune Cells Modulation of immune tolerance. frontiersin.orgresearchgate.net
Various D-amino acids Bacteria Intestinal B-cells, Macrophages Regulation of B-cell fate, IgA production, and macrophage stimulation. nih.gov

Stereospecificity and Chiral Recognition in Biological Processes

Enantiomeric Selectivity of Enzyme-Substrate Interactions

Enzymes, being chiral macromolecules themselves, exhibit a high degree of selectivity for their substrates, a phenomenon known as enantiomeric selectivity. This specificity is dictated by the three-dimensional architecture of the enzyme's active site, which creates a chiral environment. nih.gov While most cellular enzymes are tailored to interact with L-amino acids, specific enzymes have evolved to metabolize D-amino acids.

Another key enzyme is D-amino acid oxidase (DAO), which specifically acts on D-amino acids. D-2-Aminobutyric acid has been identified as a substrate for DAO. medchemexpress.com The interaction within the DAO active site is highly stereospecific, and the enzyme would not act on the corresponding L-enantiomer, L-2-Aminobutyric acid. This selectivity ensures that only specific D-amino acids are processed, playing a role in their metabolic regulation.

The table below summarizes the key enzymes known to interact with D-amino acids and the basis for their selectivity, which is applicable to D-2-Aminobutyric-2,3,3,4,4,4-d6 Acid.

EnzymeSubstrate ClassBasis for Enantiomeric Selectivity
D-Amino Acid Transaminase (DAAT)D-Amino AcidsThe active site architecture is specifically shaped to bind the D-enantiomer, facilitating the transfer of the amino group. nih.gov
D-Amino Acid Oxidase (DAO)D-Amino AcidsPossesses a chiral active site that selectively binds and catalyzes the oxidative deamination of D-amino acids. medchemexpress.com

Role of Aminoacyl-tRNA Synthetases in Chiral Discrimination

Aminoacyl-tRNA synthetases (aaRSs) are crucial enzymes that ensure the fidelity of protein synthesis by attaching the correct amino acid to its corresponding tRNA molecule. nih.govnih.gov This process is characterized by a high degree of specificity for both the amino acid and the tRNA. A primary mechanism of this specificity is chiral discrimination, which prevents the incorporation of D-amino acids into proteins during translation. nih.gov

The active site of most aaRSs is finely tuned to bind L-amino acids, imposing a physical constraint that generally prevents the stable binding and activation of D-amino acids. nih.gov If a D-amino acid, such as D-2-Aminobutyric acid, were to enter the active site of an aaRS, the incorrect stereochemistry would likely lead to steric clashes and prevent the enzyme from proceeding with the aminoacylation reaction.

Furthermore, many aaRSs possess a "proofreading" or "editing" domain, which serves as a secondary quality control mechanism. nih.gov This domain can hydrolyze incorrectly charged aminoacyl-tRNAs. Should an aaRS mistakenly activate a D-amino acid and attach it to a tRNA, the editing domain would recognize the incorrect chirality and cleave the bond, releasing the D-amino acid. nih.gov

In some cases where an aaRS might lack a robust editing function for a particular D-amino acid, other cellular systems provide a safeguard. D-aminoacyl-tRNA deacylases (DTDs) are specialized enzymes that specifically target and hydrolyze tRNAs charged with D-amino acids, effectively clearing them before they can be used in ribosomal protein synthesis. nih.govnih.gov This multi-layered system ensures the homochirality of proteins, which is essential for their proper folding and function. nih.gov

Fidelity MechanismRole in Chiral Discrimination
aaRS Active Site The three-dimensional structure is optimized for L-amino acids, sterically hindering the binding and activation of D-enantiomers like D-2-Aminobutyric acid. nih.govnih.gov
aaRS Editing Domain Acts as a proofreading site to hydrolyze and remove any D-amino acids that may have been incorrectly attached to a tRNA. nih.gov
D-aminoacyl-tRNA deacylase (DTD) A dedicated enzyme that functions in trans to cleave the bond between a D-amino acid and its tRNA, preventing its incorporation into a peptide. nih.govnih.gov

Impact of D-Amino Acid Incorporation on Peptide and Protein Structure-Activity Relationships

While cells have robust mechanisms to prevent the incorporation of D-amino acids into proteins, the synthetic inclusion of these non-canonical amino acids into peptides is a powerful tool in medicinal chemistry and materials science. nih.govrsc.org The substitution of an L-amino acid with its D-enantiomer, such as replacing an L-residue with D-2-Aminobutyric acid, can have profound effects on the peptide's structure, stability, and biological activity. nih.govrsc.org

Introducing a D-amino acid into a peptide sequence composed of L-amino acids disrupts the regular secondary structure. For instance, a D-amino acid can interrupt an α-helix or alter the turn of a β-sheet. rsc.orgpnas.org This is because the side chain of the D-amino acid projects in a different direction compared to the L-amino acids, altering the pattern of hydrogen bonds and hydrophobic interactions that stabilize these structures. pnas.orgpreprints.org

This structural perturbation can lead to significant changes in the peptide's biological function. nih.gov In some cases, replacing a key L-amino acid with its D-counterpart can abolish binding to a receptor or enzyme target. pnas.org Conversely, this change can sometimes enhance activity or confer new properties. For example, incorporating D-amino acids can make peptides more resistant to degradation by proteases, which are enzymes that typically recognize and cleave peptide bonds between L-amino acids. nih.gov This increased stability is a highly desirable trait for peptide-based therapeutics.

A "D-amino acid scan," where each L-amino acid in a peptide is systematically replaced by its D-enantiomer, is a common strategy to probe the structural requirements for biological activity and to develop more potent or stable analogs. rsc.org The incorporation of D-2-Aminobutyric-2,3,3,4,4,4-d6 Acid would serve as a specific probe in such studies, with the deuterium (B1214612) labeling allowing for precise tracking of the peptide's metabolic fate.

Structural ElementImpact of D-Amino Acid Incorporation
α-Helix The regular right-handed twist is disrupted. A D-amino acid will favor a left-handed helical turn, creating a kink or instability in an L-peptide helix. pnas.org
β-Sheet Can alter the pleating and hydrogen-bonding patterns between strands. Can induce or stabilize β-turns, which can be critical for receptor recognition. nih.gov
Peptide Backbone Increases resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids, thereby increasing the peptide's in vivo half-life. nih.gov
Biological Activity Can either decrease, increase, or completely change the peptide's interaction with its biological target due to altered side-chain orientation and overall conformation. nih.govrsc.org

Future Perspectives and Uncharted Research Domains for Deuterated D 2 Aminobutyric Acid

Development of Novel Isotopic Tracing Methods for Complex Biological Systems

The use of stable isotope-labeled compounds to trace metabolic pathways is a well-established technique. nih.govnih.gov However, the future lies in the development of more sophisticated and dynamic tracing methodologies. D-2-Aminobutyric-2,3,3,4,4,4-d6 Acid is poised to play a pivotal role in this advancement.

The primary advantage of using a deuterated tracer like D-2-Aminobutyric-2,3,3,4,4,4-d6 Acid is the ability to distinguish it from its endogenous, non-labeled counterpart. This is particularly crucial for studying the metabolism of D-amino acids, which are present in low concentrations in biological systems. nih.govtandfonline.com Future research can focus on developing multi-isotope tracing strategies, where D-2-Aminobutyric-2,3,3,4,4,4-d6 Acid is used in conjunction with other labeled molecules (e.g., ¹³C-glucose or ¹⁵N-amino acids) to unravel the intricate interplay between different metabolic networks. nih.gov This approach, often referred to as metabolic flux analysis, can provide a quantitative understanding of how nutrients are utilized and transformed within a cell or organism under various physiological and pathological conditions. nih.gov

Furthermore, the development of dynamic stable isotope tracing methods, which monitor the flux of the label over time, can provide unprecedented insights into the kinetics of metabolic pathways. By administering D-2-Aminobutyric-2,3,3,4,4,4-d6 Acid and collecting samples at multiple time points, researchers can model the rates of its uptake, conversion to metabolites, and excretion. nih.gov This is particularly relevant for understanding the regulation of D-amino acid metabolism and its response to external stimuli or disease states.

The table below outlines potential novel isotopic tracing methods that could be developed using D-2-Aminobutyric-2,3,3,4,4,4-d6 Acid.

Novel Tracing Method Description Potential Application Key Advantage of Deuteration
Dynamic Multi-Isotope Flux Analysis Simultaneous administration of D-2-Aminobutyric-2,3,3,4,4,4-d6 Acid and other stable isotope-labeled nutrients (e.g., ¹³C-glucose, ¹⁵N-glutamine).Mapping the metabolic fate of D-2-aminobutyric acid in relation to central carbon and nitrogen metabolism.Allows for clear differentiation of the D-2-aminobutyric acid metabolic pathway from other interconnected pathways.
Cell-Specific Isotopic Tracing Combining stable isotope tracing with cell-sorting techniques (e.g., FACS) to analyze metabolic fluxes in specific cell populations within a heterogeneous tissue.Investigating the role of D-2-aminobutyric acid in different cell types within the brain or gut.The heavy isotope label facilitates the detection and quantification of metabolites in small cell populations.
In Vivo Real-Time Metabolite Tracking Utilizing advanced imaging techniques, such as magnetic resonance spectroscopy (MRS), to non-invasively monitor the conversion of D-2-Aminobutyric-2,3,3,4,4,4-d6 Acid into its metabolites in real-time. nih.govStudying the dynamics of D-amino acid metabolism in living organisms without the need for invasive procedures.The deuterium (B1214612) signal can be specifically detected by NMR, providing a clear window into the metabolic process.

Advanced Spectroscopic Characterization of D-Aminobutyric Acid Metabolites

A complete understanding of the biological role of D-2-Aminobutyric acid requires the identification and quantification of its downstream metabolites. Advances in high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are opening new avenues for the detailed characterization of these metabolic products. nih.govnih.govresearchgate.net

The deuterium atoms in D-2-Aminobutyric-2,3,3,4,4,4-d6 Acid serve as a unique spectroscopic signature. In mass spectrometry, the mass shift of +6 atomic mass units allows for the unambiguous identification of the parent compound and its metabolites from the complex background of a biological sample. frontiersin.org High-resolution mass spectrometry can provide the exact mass of the metabolites, enabling the determination of their elemental composition with high confidence. waters.com Future research will likely focus on developing and applying sophisticated data mining techniques, such as mass defect filtering and isotope pattern analysis, to systematically screen for and identify all deuterated metabolites of D-2-aminobutyric acid. nih.gov

In NMR spectroscopy, the presence of deuterium can simplify complex proton spectra and provide valuable structural information. nih.gov While deuterium itself is not directly observed in standard proton NMR, its presence at specific positions can lead to the disappearance of proton signals and alterations in the coupling patterns of neighboring protons. Furthermore, specialized deuterium NMR techniques can directly detect the deuterated metabolites, offering a powerful tool for structural elucidation. nih.gov The combination of HRMS and NMR will be crucial for the comprehensive structural and quantitative analysis of the metabolome of D-2-Aminobutyric-2,3,3,4,4,4-d6 Acid.

The following table summarizes the key spectroscopic techniques and their future applications in characterizing metabolites of D-2-Aminobutyric-2,3,3,4,4,4-d6 Acid.

Spectroscopic Technique Principle Future Application Information Gained
High-Resolution Mass Spectrometry (HRMS) Precise measurement of the mass-to-charge ratio of ions.Untargeted metabolomics to discover all deuterated metabolites of D-2-aminobutyric acid.Elemental composition and identification of known and unknown metabolites. researchgate.net
Tandem Mass Spectrometry (MS/MS) Fragmentation of selected ions to obtain structural information.Structural elucidation of novel metabolites by analyzing their fragmentation patterns.Connectivity of atoms within the metabolite.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei.2D and 3D NMR experiments for complete structural assignment of metabolites. nih.govDetailed 3D structure and stereochemistry of metabolites.
Deuterium NMR Spectroscopy Directly detects the deuterium nucleus.Tracing the fate of the deuterium label within the metabolic network.Positional information of the deuterium atoms in the metabolites.

Mechanistic Elucidation of Novel D-Amino Acid Biological Functions

While some biological roles of D-amino acids are known, many of their functions remain to be discovered. acs.orgnih.gov D-2-Aminobutyric-2,3,3,4,4,4-d6 Acid provides a unique tool to probe these uncharted territories, particularly through the study of enzyme mechanisms and the exploration of its potential as a neuromodulator and a signaling molecule in the gut-brain axis.

A key enzyme in D-amino acid metabolism is D-amino acid oxidase (DAAO), which catalyzes the oxidative deamination of neutral D-amino acids. nih.govwikipedia.org D-2-Aminobutyric acid is a known substrate for DAAO. youtube.com The replacement of hydrogen with deuterium at the C-H bonds that are broken during the enzymatic reaction can lead to a kinetic isotope effect (KIE), where the reaction rate is slowed down. wikipedia.org By measuring the KIE with D-2-Aminobutyric-2,3,3,4,4,4-d6 Acid, researchers can gain detailed insights into the transition state of the DAAO-catalyzed reaction and elucidate its chemical mechanism. d-nb.infonih.gov This knowledge is crucial for understanding how DAAO activity is regulated and for designing specific inhibitors that could have therapeutic applications. wikipedia.org

Recent research has highlighted the significant role of D-amino acids in neurotransmission and as signaling molecules within the gut microbiome. nih.govnih.gov D-amino acids can act as neuromodulators, influencing the activity of neurotransmitter systems. clevelandclinic.org For instance, some D-amino acids are known to interact with the N-methyl-D-aspartate (NMDA) receptor. nih.gov The potential for D-2-aminobutyric acid to act as a neuromodulator is an exciting area of future research. By using the deuterated form, its uptake and metabolism in the brain can be traced, helping to identify its specific targets and mechanisms of action.

The gut microbiota is a rich source of D-amino acids, which can influence host physiology through the gut-brain axis. tandfonline.comnih.gov The use of D-2-Aminobutyric-2,3,3,4,4,4-d6 Acid can help to dissect the complex interactions between the host and its microbiome. By administering this labeled compound, it is possible to track its absorption from the gut, its modification by microbial enzymes, and its subsequent effects on host metabolism and signaling pathways. This could lead to the discovery of novel roles for D-amino acids in maintaining gut health and influencing brain function.

The table below details potential uncharted research domains for D-2-Aminobutyric-2,3,3,4,4,4-d6 Acid.

Research Domain Hypothesis Experimental Approach Potential Impact
Neuromodulation D-2-aminobutyric acid acts as a novel neuromodulator in the central nervous system.Administer D-2-Aminobutyric-2,3,3,4,4,4-d6 Acid to animal models and use mass spectrometry imaging to map its distribution and that of its metabolites in the brain.Discovery of new therapeutic targets for neurological disorders.
Gut-Brain Axis Signaling Gut microbiota-derived D-2-aminobutyric acid influences host behavior and metabolism.Colonize germ-free mice with bacteria engineered to produce D-2-Aminobutyric-2,3,3,4,4,4-d6 Acid and analyze changes in host metabolome and behavior.Understanding the role of microbial D-amino acids in health and disease. tandfonline.com
Enzyme Discovery Uncharacterized enzymes are involved in the metabolism of D-2-aminobutyric acid.Use D-2-Aminobutyric-2,3,3,4,4,4-d6 Acid as a substrate in cell or tissue extracts and identify proteins that bind to or modify it.Identification of new enzymes and metabolic pathways.
Biomarker for Disease Altered metabolism of D-2-aminobutyric acid is associated with specific diseases.Analyze the levels of D-2-Aminobutyric-2,3,3,4,4,4-d6 Acid and its metabolites in clinical samples from patients and healthy controls after administration.Development of novel diagnostic or prognostic biomarkers. researchandmarkets.com

Q & A

Basic Research Questions

Q. How is D-2-Aminobutyric-2,3,3,4,4,4-d6 Acid structurally characterized, and what analytical methods are critical for confirming its isotopic purity?

  • Answer : Structural confirmation relies on nuclear magnetic resonance (NMR) to resolve deuterium substitution patterns and mass spectrometry (MS) to verify the molecular ion peak at m/z 109.16 (C4_4H3_3D6_6NO2_2). Isotopic purity (98% atom D) is quantified via HPLC with deuterium-specific detectors . For crystalline studies, X-ray diffraction or FTIR spectroscopy can identify functional groups and hydrogen/deuterium bonding networks .

Q. What are the primary synthetic routes for D-2-Aminobutyric-2,3,3,4,4,4-d6 Acid, and how do they ensure stereochemical fidelity?

  • Answer : The compound is synthesized via catalytic deuteration of D-2-Aminobutyric Acid using deuterated reagents (e.g., D2_2O or D2_2 gas) under controlled pH and temperature. Asymmetric hydrogenation or enzymatic resolution (e.g., using D-amino acid dehydrogenases) preserves the (R)-configuration. Purity is validated by chiral HPLC and optical rotation ([α]D20^{20}_D −21° to −19° in H2_2O) .

Q. How does the deuterium labeling of D-2-Aminobutyric Acid impact its stability in biological or environmental studies?

  • Answer : Deuterium substitution enhances metabolic stability by reducing enzymatic degradation (kinetic isotope effect). However, deuterium can alter hydrogen-bonding dynamics in aqueous solutions, necessitating stability assessments via accelerated degradation studies under varying pH and temperature conditions .

Advanced Research Questions

Q. What enzymatic strategies are employed to improve the catalytic efficiency of D-2-Aminobutyric Acid synthesis, and how are these enzymes engineered?

  • Answer : Directed evolution of meso-diaminopimelate dehydrogenase (DAPDH) enhances activity toward alkyl-substituted 2-keto acids. For example, saturation mutagenesis at residue H227 in Symbiobacterium thermophilum DAPDH yielded mutants (H227Q/N) with 3-fold higher activity for D-2-Aminobutyric Acid production. Screening involves kinetic assays using NADPH-coupled formate dehydrogenase for cofactor recycling .

Q. How can multi-enzyme cascades be optimized for one-pot synthesis of deuterated D-amino acids like D-2-Aminobutyric-d6 Acid?

  • Answer : A tri-enzyme system combining L-threonine deaminase (to generate 2-ketobutyric acid), DAPDH (for reductive amination), and formate dehydrogenase (FDH, for NADPH regeneration) achieves >90% conversion. Key parameters include pH (7.5–8.5), cofactor loading (0.1–0.3 mM NADP+^+), and deuterium integration via D2_2O in the reaction medium .

Q. What role does D-2-Aminobutyric-d6 Acid play in nonlinear optical (NLO) materials, and how are its crystalline properties engineered?

  • Answer : Co-crystallization with L-Norvaline forms non-centrosymmetric crystals with strong third-harmonic generation (THG) efficiency. Crystal growth via slow evaporation at 25°C yields monoclinic structures (P21_1 space group) with optimized Z-scan parameters (χ(3)^{(3)} ~1012^{-12} esu). UV-Vis spectroscopy confirms a wide transparency window (cutoff ~250 nm) for photonic applications .

Q. How do deuterium isotope effects (DIEs) influence the use of D-2-Aminobutyric-d6 Acid in metabolic tracing studies?

  • Answer : DIEs slow C-D bond cleavage, enabling precise tracking in metabolic pathways (e.g., GABA shunt or amino acid transamination). LC-MS/MS with multiple reaction monitoring (MRM) quantifies deuterium retention in downstream metabolites. Correction factors for kinetic isotope effects (KIEs) are applied to avoid overestimation of metabolic flux .

Methodological Notes

  • Analytical Validation : Cross-validate isotopic purity using orthogonal methods (e.g., 2^2H-NMR and MS) to account for matrix effects .
  • Enzyme Engineering : Use high-throughput microplate assays for mutant screening to balance activity and stability .
  • Crystallography : Employ Hirshfeld surface analysis to map deuterium interactions in crystal lattices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.